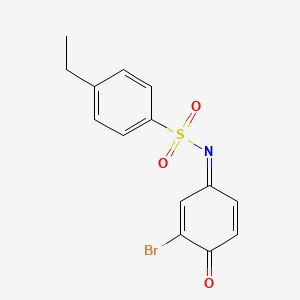![molecular formula C18H19N5OS B2416970 N-((1-(ピリミジン-2-イル)ピペリジン-4-イル)メチル)ベンゾ[d]チアゾール-2-カルボキサミド CAS No. 1234934-79-2](/img/structure/B2416970.png)
N-((1-(ピリミジン-2-イル)ピペリジン-4-イル)メチル)ベンゾ[d]チアゾール-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a combination of pyrimidine, piperidine, and benzothiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
科学的研究の応用
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, also known as N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, is the Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways regulating growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the kinase domain of PKB, preventing the phosphorylation and subsequent activation of the kinase . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell proliferation and survival .
Biochemical Pathways
The inhibition of PKB affects several downstream biochemical pathways. PKB normally promotes cell proliferation and survival by phosphorylating several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . By inhibiting PKB, this compound disrupts these pathways, potentially leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
This suggests that the compound is well-absorbed and distributed within the body, and it is stable enough to survive the metabolic processes that often degrade drugs before they can exert their effects .
Result of Action
The result of the compound’s action is the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound can effectively inhibit PKB activity in a living organism, leading to a decrease in tumor growth .
生化学分析
Biochemical Properties
The compound’s biochemical properties are largely determined by its structural components. The pyrimidine ring is a key component of many biologically active compounds, including several vitamins and liposaccharides . The piperidine ring is a common feature in many synthetic drug molecules and has been found to bind with high affinity to multiple receptors . The benzothiazole ring has been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Cellular Effects
The cellular effects of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide are currently not well-documented. Compounds containing similar structural elements, such as pyrimidine, piperidine, and benzothiazole, have been shown to influence various cellular processes. For instance, some pyrimidine derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities . Piperidine derivatives have been reported to exhibit effects against cancer cells . Benzothiazole derivatives have shown a broad spectrum of biological activities .
Molecular Mechanism
The exact molecular mechanism of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is not yet fully understood. Based on its structural components, it can be hypothesized that it may interact with various biomolecules, potentially inhibiting or activating certain enzymes and causing changes in gene expression. For example, some benzothiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyrimidine Moiety: The pyrimidine group is introduced via nucleophilic substitution reactions.
Coupling with Benzothiazole: The final step involves coupling the piperidine-pyrimidine intermediate with benzothiazole-2-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(pyridin-2-yl)piperidine-4-carboxamide
- N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-4-yl)piperidine-4-carboxamide
Uniqueness
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-16(17-22-14-4-1-2-5-15(14)25-17)21-12-13-6-10-23(11-7-13)18-19-8-3-9-20-18/h1-5,8-9,13H,6-7,10-12H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJZAWOEHIFHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(1E)-2-cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl]amino}benzoic acid](/img/structure/B2416888.png)


![N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2416892.png)

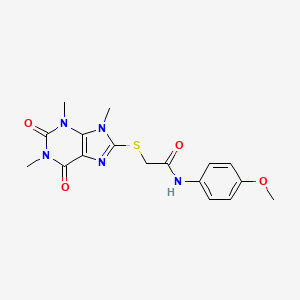
![5-chloro-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2416897.png)
![9-[(furan-2-yl)methyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2416900.png)
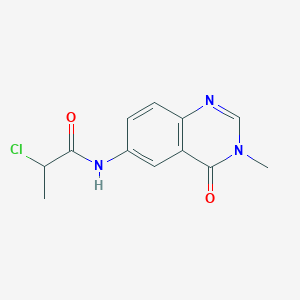
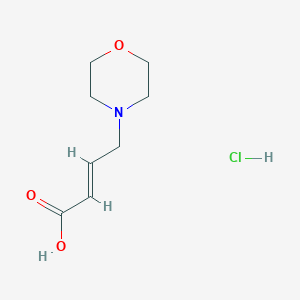
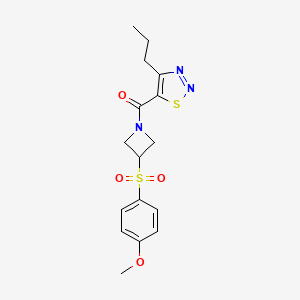
![2-Chloro-5-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-N-cyclohexylbenzamide](/img/structure/B2416908.png)
![4-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2416909.png)
